molecular formula C35H64O17S B11938047 Tos-PEG14-OH

Tos-PEG14-OH

Cat. No.: B11938047
M. Wt: 788.9 g/mol
InChI Key: KYWKCZFEUNKWBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG14-OH is synthesized through a series of chemical reactions involving the attachment of a tosyl group to a PEG chain. The process typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG14-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include various PEG-based linkers and intermediates used in the synthesis of complex molecules like PROTACs .

Scientific Research Applications

Tos-PEG14-OH has a wide range of applications in scientific research, including:

Mechanism of Action

Tos-PEG14-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Tos-PEG4-OH: A shorter PEG-based linker with similar properties but different chain length.

    Tos-PEG8-OH: Another PEG-based linker with an intermediate chain length.

Uniqueness

Tos-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and distance between linked molecules. This can be advantageous in certain applications, such as the synthesis of PROTACs, where spatial arrangement is crucial for effective protein degradation .

Biological Activity

Tos-PEG14-OH, also known as Hydroxy-PEG3-Tos or Triethylene glycol p-toluenesulfonate, is a polyethylene glycol (PEG) derivative that has garnered attention in the field of bioconjugation and drug development. This compound features a hydroxyl group and a tosyl group at each end, which contribute to its unique properties and applications in biological systems.

  • Chemical Formula : C₁₃H₂₀O₆S
  • Molecular Weight : Approximately 304.36 g/mol
  • Structure : this compound consists of a PEG backbone, which enhances its solubility in aqueous environments due to its hydrophilic nature. The tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, making it suitable for conjugation with various biomolecules.

While this compound itself may not exhibit direct biological activity, its primary role lies in facilitating the delivery and efficacy of therapeutic agents when conjugated with other molecules. Its hydrophilic properties enhance solubility and stability, which are crucial for the performance of therapeutic agents in biological systems. Notably, this compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which leverage the ubiquitin-proteasome system to target and degrade disease-causing proteins, particularly in cancer therapy.

Applications in Drug Development

  • Bioconjugation : this compound serves as a linker in the synthesis of bioconjugates, allowing for the attachment of drugs or imaging agents to proteins or antibodies.
  • PROTACs Development : Its dual functionality (tosyl and hydroxyl groups) makes it an ideal component for designing PROTACs, enhancing their stability and targeting capabilities.
  • Therapeutic Efficacy : Studies have shown that PEGylation can prolong the half-life of therapeutic proteins, reduce immunogenicity, and improve solubility and stability in vivo .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
Hydroxyl-Polyethylene GlycolBasic PEG structureLacks tosyl group; primarily used for solubilization
Methoxy-Polyethylene GlycolBasic PEG structureContains methoxy instead of hydroxyl; alters solubility properties
Amino-Polyethylene GlycolBasic PEG structureContains amino groups; useful for further conjugation
Carboxylic Acid-Polyethylene GlycolBasic PEG structureContains carboxylic acid; useful for coupling reactions

This compound stands out due to its unique combination of functional groups that allow for versatile applications in drug development and bioconjugation.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in enhancing the delivery and efficacy of therapeutic agents. For instance:

  • Targeted Protein Degradation : In studies involving PROTACs, this compound was shown to improve the solubility and stability of chimeric molecules designed to target specific proteins for degradation. This approach has significant implications for cancer therapy where protein dysregulation is a hallmark.
  • Stability Enhancement : A study highlighted that PEGylated compounds exhibit increased resistance to proteolytic degradation, which is crucial for maintaining therapeutic activity over extended periods within biological systems .
  • Immunogenicity Reduction : The steric hindrance provided by PEG chains like those found in this compound can impede immune recognition, thereby reducing potential immunogenic responses associated with therapeutic proteins .

Properties

Molecular Formula

C35H64O17S

Molecular Weight

788.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C35H64O17S/c1-34-2-4-35(5-3-34)53(37,38)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-36/h2-5,36H,6-33H2,1H3

InChI Key

KYWKCZFEUNKWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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